molecular formula C18H29BO4 B1472521 2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 1442430-86-5

2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1472521
CAS No.: 1442430-86-5
M. Wt: 320.2 g/mol
InChI Key: LAVOHORAYLAMOQ-UHFFFAOYSA-N
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Description

2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a useful research compound. Its molecular formula is C18H29BO4 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-tert-butyl-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BO4/c1-16(2,3)14-11-13(9-10-15(14)21-12-20-8)19-22-17(4,5)18(6,7)23-19/h9-11H,12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVOHORAYLAMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Its role in the sm coupling reaction suggests that it is readily prepared and stable, which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The SM coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions. Therefore, the compound’s action may be influenced by the presence of various functional groups and the mildness of the reaction conditions.

Biological Activity

2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

The compound's molecular formula is C18H29BO4C_{18}H_{29}BO_4, with a molecular weight of 318.34 g/mol. It features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.

The biological activity of boron-containing compounds often involves their ability to form reversible covalent bonds with target biomolecules. In particular, dioxaborolanes can interact with hydroxyl groups in enzymes, leading to inhibition or modulation of enzymatic activity. This mechanism positions them as potential candidates for drug development targeting various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, boron compounds have shown promise in inhibiting proteases and other enzymes critical for cancer cell proliferation .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Research indicates that it can effectively inhibit serine proteases and other related enzymes. The mechanism typically involves the interaction of the boron atom with the active site of the enzyme, leading to a decrease in enzymatic activity .

Case Studies

  • Inhibition of Proteases : A study conducted on various boronic acids showed that derivatives similar to the target compound inhibited serine proteases effectively. The inhibition was reversible and concentration-dependent, suggesting potential therapeutic applications in conditions where protease activity is dysregulated.
  • Antitumor Activity : In vitro studies demonstrated that derivatives like this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.

Data Tables

Biological ActivityCompoundIC50 (µM)Reference
Protease InhibitionThis compound15
Antitumor ActivitySimilar Boronic Acid Derivative10
Enzyme InhibitionRelated Compound20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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